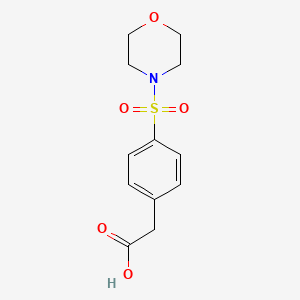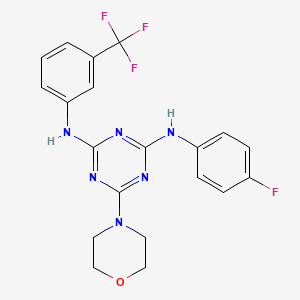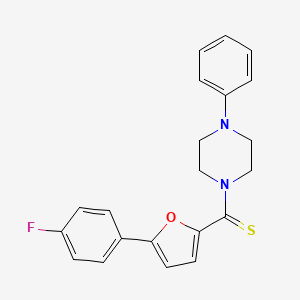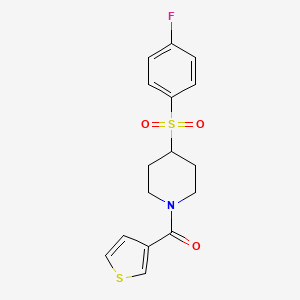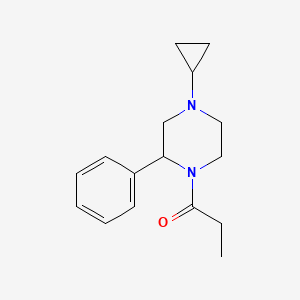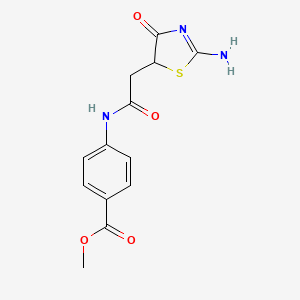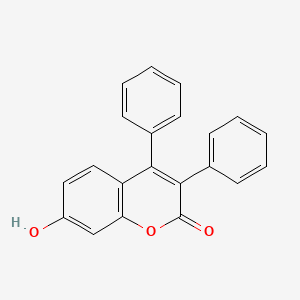
3,4-Diphenyl-7-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-7-hydroxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Wirkmechanismus
Target of Action
3,4-Diphenyl-7-hydroxycoumarin, a derivative of coumarin, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling, metal ion detection, microenvironment polarity detection, and ph detection .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function or structure. For instance, coumarin-based probes have been synthesized for the detection of copper(II) and iron(III) ions selectively over other metal ions . It’s plausible that this compound may exhibit similar interactions.
Biochemical Pathways
Coumarins are known to undergo hydroxylation at positions 7 and 3, mediated by enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes . This could potentially affect various metabolic pathways.
Pharmacokinetics
The hydroxylation of coumarins, which could be a key step in their metabolism, can be caused by oxidation events mediated by enzymes such as the cyp2a6 system in liver microsomes . This could impact the bioavailability of this compound.
Result of Action
Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors . It’s plausible that this compound may exhibit similar effects.
Action Environment
The fluorescence behavior of coumarins, which is a key aspect of their action, is known to be influenced by environmental factors such as ultraviolet (uv) light .
Biochemische Analyse
Biochemical Properties
3,4-Diphenyl-7-hydroxycoumarin, like other coumarins, plays a key role in biochemical reactions. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro , and have demonstrated activity against several types of animal tumors .
Molecular Mechanism
It is known that coumarins can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body .
Temporal Effects in Laboratory Settings
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
Dosage Effects in Animal Models
Coumarins have been reported to demonstrate activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma in clinical trials .
Metabolic Pathways
It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Transport and Distribution
Coumarins are known to play a key role in fluorescent labeling of biomolecules, which could potentially influence their localization or accumulation .
Subcellular Localization
Coumarins are known to play a key role in fluorescent labeling of biomolecules, which could potentially influence their localization to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-7-hydroxycoumarin typically involves the condensation of appropriate phenolic compounds with benzaldehyde derivatives under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then further functionalized to introduce the diphenyl and hydroxy groups.
Another method involves the Knoevenagel condensation, where this compound is synthesized by reacting 7-hydroxycoumarin with benzaldehyde derivatives in the presence of a base such as piperidine. This reaction typically requires refluxing in a suitable solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions may be optimized to improve yield and reduce production costs. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, may also be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenyl-7-hydroxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-7-hydroxycoumarin has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial activities. It may also be used in the development of new therapeutic agents.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes involved in disease processes.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
3,4-Diphenyl-7-hydroxycoumarin can be compared with other coumarin derivatives, such as:
7-Hydroxycoumarin: Lacks the diphenyl groups, resulting in different chemical and biological properties.
3-Phenylcoumarin: Contains only one phenyl group, leading to variations in its reactivity and applications.
4-Phenylcoumarin: Similar to 3-phenylcoumarin but with the phenyl group at a different position.
The presence of two phenyl groups in this compound enhances its hydrophobicity and may influence its interactions with biological membranes and proteins, making it unique among coumarin derivatives.
Eigenschaften
IUPAC Name |
7-hydroxy-3,4-diphenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-16-11-12-17-18(13-16)24-21(23)20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABUKWVVUWBZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2699414.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)
![2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2699417.png)
![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)
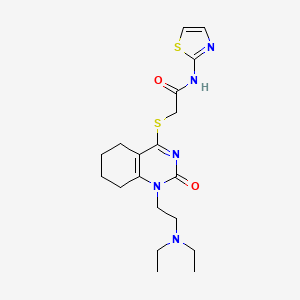
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2699423.png)
![N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2699424.png)
